molecular formula C20H18FN5O5 B2647405 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-fluorophenyl)acetamide CAS No. 1052610-23-7

2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B2647405
CAS No.: 1052610-23-7
M. Wt: 427.392
InChI Key: XYWOEQOHBSNJDB-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic scaffold comprising a pyrrolo[3,4-d][1,2,3]triazole core with two ketone groups at positions 4 and 6. The structure is further substituted at position 5 with a 3,4-dimethoxyphenyl group, which introduces electron-donating methoxy substituents.

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O5/c1-30-14-8-7-11(9-15(14)31-2)26-19(28)17-18(20(26)29)25(24-23-17)10-16(27)22-13-6-4-3-5-12(13)21/h3-9,17-18H,10H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWOEQOHBSNJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-fluorophenyl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various research studies and data sources.

  • Molecular Formula : C22H23N5O5
  • Molecular Weight : 437.4 g/mol
  • CAS Number : 1052610-23-7

Structure Overview

The compound features a pyrrolo[3,4-d][1,2,3]triazole core, which is known for its diverse biological activities. The presence of methoxy groups and a fluorophenyl moiety contributes to its pharmacological properties.

Antiviral Properties

Research indicates that compounds with a similar structure to This compound exhibit antiviral activity. For instance:

  • Inhibition of Influenza Virus : Studies have shown that derivatives of triazole compounds can inhibit the replication of the influenza A virus. The selectivity index (SI) for these compounds suggests potential as antiviral agents .

Anticancer Activity

The biological activity of triazole derivatives often extends to anticancer properties:

  • Cell Viability Assays : Compounds similar to this triazole have been tested against various cancer cell lines. Results indicate that they can reduce cell viability significantly at certain concentrations. For example, in vitro studies demonstrated IC50 values indicating effective cytotoxicity against breast cancer cells .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes:

  • Tyrosinase Inhibition : Tyrosinase is crucial for melanin synthesis. Compounds with similar structures have been reported to inhibit tyrosinase activity effectively. This inhibition can be beneficial in treating hyperpigmentation disorders .

Study 1: Antiviral Activity

A study focused on the antiviral properties of triazole derivatives found that certain substitutions on the triazole ring significantly enhanced antiviral efficacy against influenza virus strains. The introduction of a methoxy group was noted to improve the selectivity index .

Study 2: Anticancer Effects

In another study examining the anticancer properties of pyrrolo[3,4-d][1,2,3]triazoles, researchers reported that specific derivatives exhibited potent cytotoxic effects on human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 3: Enzyme Inhibition

Research on enzyme inhibition showed that compounds similar to this triazole exhibited significant inhibition of tyrosinase in vitro. The results indicated potential applications in cosmetic formulations aimed at reducing skin pigmentation .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AntiviralTriazole DerivativesInhibition of influenza virus
AnticancerPyrrolo[3,4-d][1,2,3]triazolesCytotoxicity in cancer cell lines
Enzyme InhibitionTyrosinase InhibitorsReduced enzyme activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

A closely related analogue, 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide (), shares the same pyrrolo-triazol-dione core but differs in substituents:

  • Phenyl substituents : The target compound has 3,4-dimethoxyphenyl (electron-rich) and 2-fluorophenyl groups, whereas the analogue features 3-chloro-4-fluorophenyl (electron-deficient) and 2,3-dimethylphenyl groups.
  • Impact : The methoxy groups in the target compound may enhance solubility and metabolic stability compared to the chloro/fluoro substituents in the analogue, which could increase electrophilicity and reactivity .

Acetamide-Containing Bioactive Compounds

Several agrochemicals in , such as oxadixyl and flumetsulam , share acetamide or triazole/triazine motifs:

  • Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide): Contains a methoxyacetamide group but lacks the fused triazole core. Its activity as a fungicide highlights the importance of the acetamide moiety in targeting biological pathways .
  • Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide): Features a triazolo-pyrimidine core, demonstrating that nitrogen-rich heterocycles are common in bioactive molecules. However, its sulfonamide group distinguishes it from the target compound’s acetamide linkage .

Bioactivity Considerations

emphasizes that structural modifications in plant-derived biomolecules significantly influence bioactivity. For instance:

  • Methoxy vs. halogen substituents : Methoxy groups may reduce toxicity compared to halogens, as seen in natural product optimization .
  • Triazole rings : These are prevalent in kinase inhibitors (e.g., anticancer agents) due to their ability to chelate metal ions or occupy hydrophobic binding pockets. The target compound’s dimethoxyphenyl group could modulate selectivity for specific enzyme targets .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound: 2-[5-(3,4-dimethoxyphenyl)-...-N-(2-fluorophenyl)acetamide C22H21FN6O5 (estimated) 492.44 (estimated) 3,4-dimethoxyphenyl, 2-fluorophenyl Research (hypothetical)
Analogue (): 2-[5-(3-chloro-4-fluorophenyl)-...-N-(2,3-dimethylphenyl)acetamide C21H18ClFN6O3 480.86 3-chloro-4-fluorophenyl, 2,3-dimethylphenyl Pharmaceutical development
Oxadixyl (): N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide C14H18N2O4 278.30 Methoxyacetamide, oxazolidinyl Fungicide
Flumetsulam (): N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide C12H9F2N5O2S 325.29 Triazolo-pyrimidine, sulfonamide Herbicide

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